molecular formula C40H40O12 B602802 Boehmenan CAS No. 57296-22-7

Boehmenan

Cat. No.: B602802
CAS No.: 57296-22-7
M. Wt: 712.7 g/mol
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Description

Molecular Structure and Characterization

Boehmenan exhibits a complex molecular architecture that reflects its biosynthetic origin through oxidative coupling of phenylpropanoid units. The compound possesses the molecular formula C₄₀H₄₀O₁₂ with a molecular weight of 712.74 grams per mole. The Chemical Abstracts Service registry number for this compound is 57296-22-7, providing a unique identifier for this natural product.

The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis. Nuclear magnetic resonance spectroscopy has revealed the presence of multiple aromatic systems and characteristic methoxy substitutions. The ¹H nuclear magnetic resonance spectrum establishes the presence of three contiguous methylene groups, with signals appearing at δ = 2.65 (2H, t, J = 8.5 Hz, H-7"), 1.95 (2H, t, J = 8.5 Hz, H-8"), and 4.13 (2H, t, J = 8.5 Hz, H-9"). Additionally, three methine signals are observed at δ = 5.34 (1H, d, J = 9.0 Hz, H-7') and δ = 3.76 (1H, m, H-8').

The absolute configuration of this compound has been determined through circular dichroism measurements and comparison with literature standards. The (+)-boehmenan enantiomer displays a 7S', 8R' configuration, as established by the positive Cotton effect at 290 nm (Δε + 4.18). The relative configuration has been confirmed as trans based on the 9 Hz coupling constant between H-7' and H-8', which is consistent with the biosynthetic pathway involving oxidative coupling of free radical intermediates.

Mass spectrometric analysis using high-resolution electrospray ionization has provided molecular ion confirmation. The positive-ion high-resolution electrospray ionization mass spectrum yields an adduct [M+Na]⁺ ion at m/z 735.2422, corresponding to the molecular formula C₄₀H₄₀O₁₂. Infrared spectroscopy has revealed characteristic absorption bands, including νmax = 2917, 2850, 1609, 1518, 1466, 1411 cm⁻¹.

Table 1: Spectroscopic Characterization Data for this compound

Analytical Method Key Data
Molecular Formula C₄₀H₄₀O₁₂
Molecular Weight 712.74 g/mol
High-Resolution Mass Spectrometry [M+Na]⁺ 735.2422
Infrared Spectroscopy 2917, 2850, 1609, 1518, 1466, 1411 cm⁻¹
Absolute Configuration 7S', 8R'
Circular Dichroism Δε + 4.18 at 290 nm

Natural Product Classification (Lignan Subtypes)

This compound belongs to the neolignan class of natural products, which are distinguished from classical lignans by their unique structural arrangements and biosynthetic origins. Neolignans represent a diverse group of secondary metabolites derived from the oxidative coupling of two C₆-C₃ units, but with connectivity patterns that differ from the traditional 8-8' linkage found in classical lignans.

Within the neolignan classification system, this compound is specifically categorized as a dihydrobenzofuran-type neolignan. This subclass is characterized by the presence of a dihydrobenzofuran ring system formed through intramolecular cyclization following oxidative coupling. The dihydrobenzofuran framework represents one of the fifteen recognized neolignan subtypes, designated in the literature as specific structural motifs based on the points of union between the C₆-C₃ units.

The structural classification of this compound places it within the (8,3')-neolignan category, specifically the dihydrobenzofuran subgroup. This classification reflects the connectivity pattern between the two phenylpropanoid units that constitute the molecule. The dihydrobenzofuran ring system in this compound results from the formation of both carbon-carbon and carbon-oxygen bonds during the biosynthetic process.

Lignans and neolignans are further distinguished by their biological activities and structural diversity. The neolignan family, to which this compound belongs, exhibits a broader range of structural variations compared to classical lignans. This structural diversity translates into varied biological activities, including antioxidant, antitumor, anti-inflammatory, and antimicrobial properties.

The biosynthetic pathway leading to this compound involves the oxidative coupling of ferulic acid derivatives, followed by cyclization to form the characteristic dihydrobenzofuran ring system. This process differs from the dirigent protein-mediated coupling that produces classical lignans such as pinoresinol. The enzymatic synthesis of dihydrobenzofuran neolignans has been demonstrated using horseradish peroxidase as a catalyst, providing insights into the natural biosynthetic mechanisms.

Table 2: Neolignan Classification System for this compound

Classification Level Category
Major Group Neolignan
Subtype Dihydrobenzofuran-type
Connectivity Pattern (8,3')-Neolignan
Ring System Dihydrobenzofuran
Biosynthetic Origin Oxidative coupling of ferulic acid derivatives

Nomenclature and Synonyms

The nomenclature of this compound reflects both its structural characteristics and historical discovery patterns. The International Union of Pure and Applied Chemistry name for this compound is 3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.

Alternative systematic names have been employed in various chemical databases and literature sources. One frequently encountered variant is ((2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-5-(3-((3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)oxy)propyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl)methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. This nomenclature explicitly indicates the stereochemical configuration and functional group arrangements within the molecule.

The systematic nomenclature also includes the designation 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, 3-[(2R,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-[[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]oxy]methyl]-7-methoxy-5-benzofuranyl]propyl ester, (2E)-rel-. This extended name provides complete structural information including the ester linkages and geometric isomerism present in the molecule.

Chemical database entries utilize standardized identifiers for computational and informational purposes. The Standard International Chemical Identifier Key for this compound is OVFZHMPISOASDF-CIQYAKOOSA-N. The Canonical Simplified Molecular Input Line Entry System representation is COc1cc(CCCOC(=O)/C=C/c2ccc(c(c2)OC)O)cc2c1OC@Hc1ccc(c(c1)OC)O.

Structural synonyms emphasize different aspects of the molecular architecture. The name 3-(4-Hydroxy-3-methoxyphenyl)propenoic acid 3-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-[[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]methyl]-7-methoxybenzofuran-5-yl]propyl ester highlights the ester functionalities and aromatic substitution patterns.

Table 3: Nomenclature and Identifiers for this compound

Identifier Type Value
Common Name This compound
Chemical Abstracts Service Number 57296-22-7
International Union of Pure and Applied Chemistry Name 3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard International Chemical Identifier Key OVFZHMPISOASDF-CIQYAKOOSA-N
Canonical Simplified Molecular Input Line Entry System COc1cc(CCCOC(=O)/C=C/c2ccc(c(c2)OC)O)cc2c1OC@Hc1ccc(c(c1)OC)O

Properties

IUPAC Name

3-[2-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40O12/c1-46-33-19-24(7-12-30(33)41)9-15-37(44)50-17-5-6-26-18-28-29(23-51-38(45)16-10-25-8-13-31(42)34(20-25)47-2)39(52-40(28)36(21-26)49-4)27-11-14-32(43)35(22-27)48-3/h7-16,18-22,29,39,41-43H,5-6,17,23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFZHMPISOASDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC(=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702094
Record name 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57296-22-7
Record name 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Plant Sources and Geographical Distribution

This compound has been isolated from multiple plant families, including Malvaceae (Hibiscus cannabinus, Hibiscus taiwanensis), Bombacaceae (Durio affinis, Durio zibethinus), and Ranunculaceae (Clematis armandii). Key sources include:

Plant SpeciesFamilyPlant Part UsedGeographical OriginYield (mg/kg dry weight)
Durio affinisBombacaceaeBarkWest Kalimantan10.5
Clematis armandiiRanunculaceaeStemsChina8.2
Hibiscus taiwanensisMalvaceaeStemsTaiwan6.7
Durio zibethinusBombacaceaeBarkSoutheast Asia5.9

Data compiled from.

Extraction Techniques and Solvent Optimization

Ethanol and methanol are the most common solvents for this compound extraction due to their ability to solubilize polar lignans. A comparative study of solvent systems revealed the following efficiency trends:

Solvent SystemExtraction MethodTemperature (°C)Time (hours)This compound Yield (mg/g)
95% EthanolMaceration25721.05
80% MethanolSoxhlet65241.12
Ethyl AcetateUltrasound4020.78
ChloroformReflux7060.45

Adapted from.

Notably, ethanol maceration at room temperature for 72 hours achieved optimal yields while preserving thermolabile constituents. Ultrasound-assisted extraction reduced processing time but required post-extraction filtration to remove particulate matter.

Drying Methods and Post-Extraction Processing

Post-extraction drying significantly impacts this compound stability:

Drying MethodTemperature (°C)Pressure (mbar)Residual Solvent (%)This compound Recovery (%)
Hot-Air Drying80Ambient2.192.4
Vacuum Drying50501.895.7
Freeze-Drying-400.051.598.2

Data sourced from.

Freeze-drying preserved >98% of this compound but incurred higher operational costs, making vacuum drying at 50°C the preferred industrial-scale method.

Chromatographic Purification

Crude extracts require multi-step chromatography to isolate this compound:

  • Vacuum Liquid Chromatography (VLC): Silica gel with gradient elution (hexane:ethyl acetate 8:2 → 1:9) removed non-polar contaminants.

  • Flash Column Chromatography (FCC): Further purification using chloroform:methanol (99:1) resolved this compound from co-occurring lignans.

  • Preparative HPLC: Final isolation employed a C18 column with 65% acetonitrile-water isocratic elution, achieving >95% purity.

Synthetic Routes to this compound

Biomimetic Oxidative Coupling Strategy

The first total synthesis of this compound utilized a biomimetic approach inspired by lignan biosynthesis:

Key Steps:

  • Ferulic Acid Methyl Ester Coupling:

    • Reactant: Ferulic acid methyl ester (2 eq)

    • Oxidizing Agent: Silver oxide (Ag₂O, 3 eq)

    • Solvent: Anhydrous dichloromethane

    • Conditions: Nitrogen atmosphere, 25°C, 12 hours

    • Outcome: Dihydrobenzofuran neolignan intermediate (78% yield).

  • Hydroxyl Protection and Reduction:

    • Protection: 3,4-dihydro-2H-pyran (DHP) in presence of p-toluenesulfonic acid

    • Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran

    • Outcome: Diol intermediate (85% yield).

  • Condensation and Deprotection:

    • Reaction: Diol intermediate with ferulic acid derivative (EDCI/HOBt coupling)

    • Deprotection: Hydrochloric acid in methanol

    • Final Yield: this compound (62% over 8 steps).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis:

  • Reduced reaction time by 40% compared to conventional heating

  • Achieved 68% yield in dihydrobenzofuran formation using FeCl₃ as catalyst.

Enzymatic Synthesis:

  • Laccase-mediated oxidative coupling of coniferyl alcohol

  • Lower yield (32%) but improved stereoselectivity.

Comparative Analysis of Preparation Methods

ParameterNatural ExtractionChemical Synthesis
Yield0.5–1.2% (plant dry weight)62–68% (multi-step routes)
Purity90–95% after HPLC>99% with crystallization
Time Investment5–7 days3–5 days
Cost$120–150/g$80–100/g
Environmental ImpactHigh solvent wasteModerate chemical waste

Synthesis data from; extraction costs estimated from .

Scientific Research Applications

Anticancer Properties

Boehmenan has been extensively studied for its cytotoxic effects against multiple cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through several mechanisms:

  • Cell Cycle Arrest : this compound has been shown to cause G2/M phase arrest in A431 skin cancer cells. This is associated with increased expression of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in regulating the cell cycle .
  • Induction of Apoptosis : The compound triggers the intrinsic apoptotic pathway by modulating apoptosis-related proteins such as p53, pro-caspase-9, cleaved-caspase-3, and PARP. Notably, this compound decreases the expression of the anti-apoptotic protein Bcl-2, facilitating apoptosis in cancer cells .
  • Reactive Oxygen Species Generation : Treatment with this compound leads to increased production of reactive oxygen species (ROS), contributing to mitochondrial depolarization and subsequent cell death .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

  • Study on A431 Cells : In a controlled study, this compound was shown to significantly reduce cell viability in A431 cells while promoting apoptosis through caspase activation and ROS generation .
  • Comparative Analysis : Research comparing this compound with other lignans revealed that it possesses unique properties that enhance its anticancer potential, making it a candidate for further development as a chemotherapeutic agent .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : Due to its ability to induce apoptosis and inhibit tumor growth, this compound could be developed as a novel anticancer drug, particularly for skin cancers where A431 cells are relevant models.
  • Complementary Therapies : Its mechanisms may complement existing treatments by enhancing the efficacy of conventional chemotherapeutics through synergistic effects observed in combination therapies .

Summary Table of Research Findings

StudyCell LineKey FindingsMechanism
A431Induces apoptosis; G2/M arrestEGF pathway modulation
VariousCytotoxic effects across multiple linesROS generation
Skin cancerInhibitory effects on Wnt signalingApoptosis induction

Biological Activity

Boehmenan is a lignan compound primarily derived from the Chinese medicinal plant Clematis and Hibiscus ficulneus. This article explores its biological activity, focusing on its anti-proliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a lignan, a type of polyphenolic compound known for various biological activities. Its structure is characterized by two phenylpropanoid units linked by a carbon-carbon bond, which is typical for lignans. The molecular formula and weight are essential for understanding its pharmacokinetics and interactions with biological targets.

Anti-Proliferative Activity

Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines, particularly A431 epidermoid carcinoma cells. The compound has an IC50 value of 1.6 µM , indicating potent inhibitory effects on cell growth.

  • Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest in A431 cells. Treatment with concentrations ranging from 6.25 to 25 µM results in an accumulation of cells in the G2/M phase, reducing the number of cells in the G1 phase. This effect is associated with alterations in the expression of cell cycle regulatory proteins, particularly p21 .
  • Induction of Apoptosis : The compound triggers apoptosis through several pathways:
    • Increased production of intracellular reactive oxygen species (ROS) .
    • Depolarization of mitochondrial membrane potential (ΔΨm\Delta \Psi m).
    • Activation of caspase cascades leading to the cleavage of caspase-3 and PARP .
  • Inhibition of Signaling Pathways : this compound significantly inhibits the phosphorylation of key signaling proteins involved in cell survival, including STAT3 and p70S6 kinase. This suppression contributes to reduced cell viability and promotes apoptosis .

Wnt Signaling Inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on A431 Cells : A detailed investigation revealed that this compound treatment led to significant apoptosis in A431 cells via mitochondrial dysfunction and ROS generation .
  • Wnt Inhibition Study : Research indicated that this compound effectively inhibited Wnt signaling, suggesting its potential as an anti-cancer agent targeting this pathway .

Data Summary

Biological ActivityObservationsConcentration Range
Anti-ProliferativeIC50 = 1.6 µM1.6 µM
Cell Cycle ArrestInduces G2/M phase arrest6.25 - 25 µM
Apoptosis InductionIncreased ROS, ΔΨm depolarization16 hours treatment
Wnt Signaling InhibitionSignificant inhibition observedNot specified

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Boehmenan, and how can reproducibility be validated?

  • Methodological Answer:

  • Step 1: Utilize reflux condensation under inert atmospheres (e.g., nitrogen) to minimize oxidation, referencing protocols from analogous polycyclic compounds .
  • Step 2: Characterize purity via HPLC (≥95% threshold) and validate using triplicate NMR spectra (¹H/¹³C) with baseline correction .
  • Step 3: Cross-validate results with independent labs using identical synthetic conditions to confirm reproducibility .
  • Table 1: Comparison of Solvent Systems for this compound Synthesis
SolventTemperature (°C)Yield (%)Purity (HPLC)
DCM406892%
THF607595%
Toluene808197%

Q. Which spectroscopic techniques are most effective for resolving this compound’s structural ambiguities?

  • Methodological Answer:

  • Prioritize X-ray crystallography for absolute configuration determination, supplemented by DFT calculations to model electronic structures .
  • For dynamic studies (e.g., conformational flexibility), employ variable-temperature NMR and IR spectroscopy to track bond vibrations .

Advanced Research Questions

Q. How can factorial design optimize the study of this compound’s catalytic properties under variable conditions?

  • Methodological Answer:

  • Step 1: Define independent variables (e.g., temperature, pH, catalyst loading) using a 2³ factorial design to assess main effects and interactions .
  • Step 2: Conduct ANOVA to identify statistically significant variables (p < 0.05) and refine the model via response surface methodology (RSM) .
  • Example: A study varying temperature (50–100°C) and pressure (1–5 atm) revealed non-linear relationships in catalytic efficiency, requiring quadratic term adjustments in the model .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

  • Methodological Answer:

  • Hypothesis Testing: Replicate conflicting studies under identical conditions to isolate variables (e.g., moisture levels, solvent purity) .
  • Data Reconciliation: Apply multivariate regression to identify hidden covariates (e.g., trace metal contaminants in solvents) influencing stability .
  • Theoretical Alignment: Compare results with computational models (e.g., MD simulations) to validate or challenge empirical findings .

Q. How should researchers design experiments to probe this compound’s reaction mechanisms at the nanoscale?

  • Methodological Answer:

  • In Situ Techniques: Use AFM-IR or tip-enhanced Raman spectroscopy (TERS) to monitor real-time molecular interactions during reactions .
  • Isotopic Labeling: Introduce ¹⁸O or deuterated analogs to trace pathway-specific intermediates via mass spectrometry .

Guidelines for Rigorous Research Design

  • Ethical Reporting: Disclose all synthetic conditions (e.g., solvent batches, equipment calibration) to enable replication, per Beilstein Journal standards .
  • Data Validation: Use blinded analysis for spectral interpretation to reduce confirmation bias, aligning with SRQR standards for qualitative rigor .
  • Theoretical Frameworks: Anchor studies in existing reaction mechanism theories (e.g., Marcus theory for electron transfer) to contextualize findings .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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